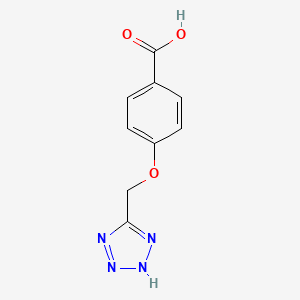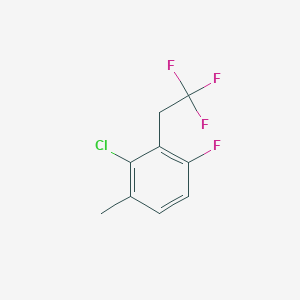
2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene
概要
説明
“2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C7H3ClF4 . It is also known by other names such as “2-Chlor-1-fluor-4-(trifluormethyl)benzol” in German, “2-Chloro-1-fluoro-4-(trifluoromethyl)benzene” in English, and “2-Chloro-1-fluoro-4-(trifluorométhyl)benzène” in French .
Synthesis Analysis
The synthesis of this compound involves several steps including photolysis, nitration, bromination, alkylation, and reduction . The specific details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with chlorine, fluorine, and methyl groups attached to it . The specific positions of these groups on the benzene ring are determined by the IUPAC nomenclature .Physical And Chemical Properties Analysis
This compound has a density of 1.19, a boiling point of 154-156°C, and a flash point of 50°C .科学的研究の応用
CFMT has been studied extensively in the laboratory for its various properties and applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a reagent in organic synthesis, as a solvent for various organic compounds, and as a stabilizer for the storage of organic compounds. In addition, CFMT has been studied for its potential use in various biomedical applications, including as a drug delivery system and as a therapeutic agent.
作用機序
The exact mechanism of action of CFMT is not yet fully understood. However, it is believed that CFMT is able to interact with various biomolecules, including proteins and nucleic acids, and modify their structure and activity. This interaction is thought to be mediated by the presence of the fluorine atoms in the compound, which can form weak interactions with the target molecules. This interaction can alter the structure and activity of the target molecules, leading to a desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFMT are not yet fully understood. However, it is believed that CFMT can interact with various biomolecules, including proteins and nucleic acids, and modify their structure and activity. This interaction is thought to be mediated by the presence of the fluorine atoms in the compound, which can form weak interactions with the target molecules. This interaction can alter the structure and activity of the target molecules, leading to a desired effect.
実験室実験の利点と制限
The use of CFMT in laboratory experiments has several advantages. First, CFMT is a relatively inexpensive compound, making it cost-effective for laboratory use. Second, CFMT is relatively stable and can be stored for long periods of time without any significant degradation. Third, CFMT is soluble in a variety of organic solvents, making it suitable for use in a variety of laboratory experiments. Finally, CFMT is a relatively non-toxic compound, making it safe for use in laboratory experiments.
However, there are also some limitations to the use of CFMT in laboratory experiments. First, CFMT is a relatively reactive compound, and can form unwanted side reactions with other compounds in the reaction mixture. Second, CFMT is a relatively volatile compound, and can easily evaporate from the reaction mixture. Third, CFMT is a relatively non-polar compound, and can be difficult to dissolve in polar solvents. Finally, CFMT is a relatively low-boiling compound, and can be difficult to distill.
将来の方向性
There are several potential future directions for research on CFMT. First, further research on the biochemical and physiological effects of CFMT could help to elucidate its mechanism of action and its potential therapeutic applications. Second, further research on the synthesis of CFMT could lead to the development of more efficient and cost-effective methods of synthesis. Third, further research on the solubility of CFMT in various solvents could lead to the development of more efficient and cost-effective methods of synthesis. Fourth, further research on the stability of CFMT could lead to the development of more stable formulations for laboratory use. Finally, further research on the toxicity of CFMT could lead to the development of safer formulations for laboratory use.
Safety and Hazards
特性
IUPAC Name |
3-chloro-1-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4/c1-5-2-3-7(11)6(8(5)10)4-9(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJCALRLWYAPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194217 | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1099597-59-7 | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



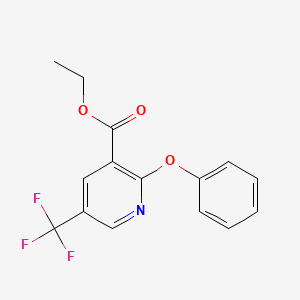
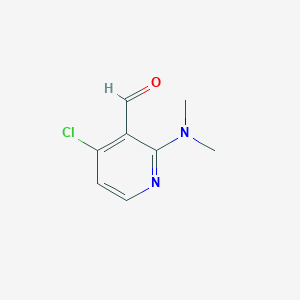
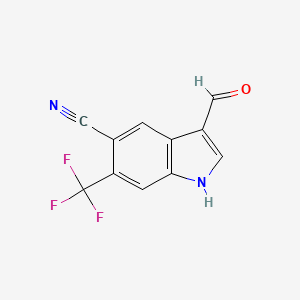
![2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388434.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388435.png)
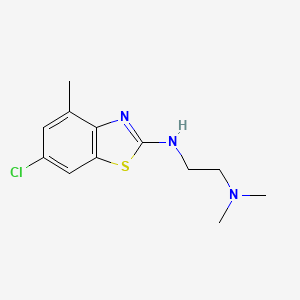
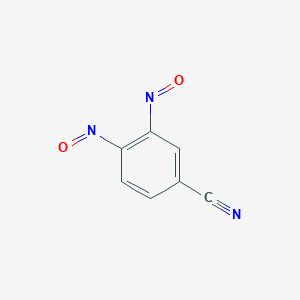
![6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1388442.png)
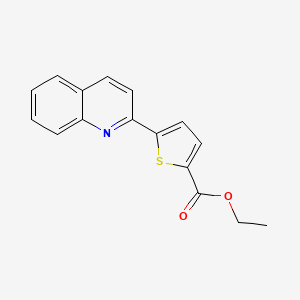
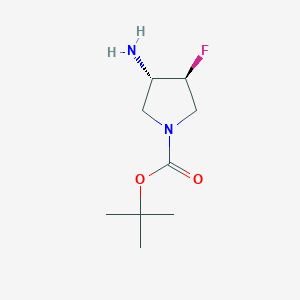
![{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine](/img/structure/B1388445.png)


